Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is a synthetic derivative of the amino acid arginine, characterized by its protective groups: fluorenylmethyloxycarbonyl (Fmoc) on the amino group, and tert-butoxycarbonyl (Boc) along with butylcarbamoyl (Bu-NHBoc) on the side chain. This compound is extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to prevent unwanted side reactions during the formation of peptides and proteins for research purposes.
The compound is cataloged under the identifier 1872226-95-3 and can be sourced from various chemical suppliers specializing in peptide synthesis reagents.
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH falls under the category of protected amino acids, specifically designed for use in organic and medicinal chemistry. It is a key intermediate in the synthesis of peptides and proteins, facilitating selective reactions necessary for constructing complex molecular architectures.
The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH typically involves a multi-step process:
The reaction conditions are critical for optimizing yield and purity. For instance, maintaining appropriate pH levels and temperatures during the protection steps can significantly influence the success of the synthesis. Automated peptide synthesizers are frequently employed for industrial-scale production, enhancing efficiency and reproducibility.
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH features a complex molecular structure that includes:
The molecular formula is C₁₈H₃₃N₃O₄, with a molecular weight of approximately 355.48 g/mol. The structural integrity provided by these protective groups allows for selective reactions during peptide synthesis .
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which confirm its purity and structural characteristics .
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH participates in several key chemical reactions:
The deprotection steps must be carefully controlled to avoid hydrolysis or degradation of sensitive peptide bonds. Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in ensuring successful outcomes.
The mechanism by which peptides synthesized from Fmoc-L-Arg(Boc,Bu-NHBoc)-OH exert their biological effects depends on their specific sequences and targets. Generally, these peptides interact with proteins or receptors, modulating their activity through binding interactions.
The protective groups ensure that peptide synthesis proceeds without unwanted side reactions, resulting in high-purity peptides that can effectively engage with biological targets . This specificity is vital for applications in drug development and biochemical research.
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is typically a white to off-white powder with a melting point that varies based on purity but generally falls within expected ranges for similar compounds.
Relevant analyses such as NMR and mass spectrometry confirm its identity and purity, essential for reliable use in research applications .
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is widely used in various scientific fields:
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH (CAS: 1872226-95-3) is a specialized arginine derivative engineered for seamless integration into Fmoc/tBu-based solid-phase peptide synthesis workflows. Its design preserves orthogonality with standard SPPS protecting group strategies, enabling selective deprotection of the α-amino group under basic conditions while maintaining side-chain integrity. The compound’s compatibility with automated peptide synthesizers stems from its stability toward iterative piperidine deprotection cycles (20% in DMF), which exhibit a half-life of ~6 seconds for Fmoc removal under optimal conditions [7] [9]. Protocol optimization necessitates extended coupling times (16 hours) and elevated temperatures (35–40°C) to achieve >95% coupling efficiency, as confirmed by quantitative HPLC monitoring during chain assembly [1] [6].
Table 1: SPPS Deprotection Reagents for Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
Deprotection Reagent | Concentration | Half-Life (Fmoc Removal) | Adduct Formation Efficiency |
---|---|---|---|
Piperidine | 20% in DMF | 6 seconds | High (stable dibenzofulvene adduct) |
4-Methylpiperidine | 5% in DMF | 20 seconds | Moderate |
Morpholine | 50% in DMF | 1 minute | High |
Piperazine | 5% in DMF | >10 minutes* | Variable |
*Longer exposure required for sterically hindered residues [9]
Microwave-assisted synthesis further enhances incorporation yields by improving solvation of the sterically congested building block. Kinetic studies demonstrate that arginine derivatives require ≥10-minute deprotection times versus ≤3 minutes for standard amino acids like leucine, underscoring the need for protocol customization [9]. The compound’s compatibility with Rink amide, Wang, and trityl resins enables C-terminal diversification, while its UV-active Fmoc group facilitates real-time reaction monitoring through dibenzofulvene release at 301 nm [4] [7].
The tris-protected guanidine moiety in Fmoc-L-Arg(Boc,Bu-NHBoc)-OH introduces significant steric constraints that directly impact coupling kinetics. The Boc,Bu-NHBoc side-chain protection (molecular weight: 710.82 g/mol) increases the residue’s van der Waals volume by ~40% compared to standard Fmoc-Arg(Pbf)-OH, necessitating strategic optimization:
The carbamoylguanidine structure reduces basicity (pKa ~8) while maintaining physiological protonation, but this modification increases susceptibility to coupling delays. Kinetic studies reveal a 3-fold reduction in acylation rates compared to Fmoc-Arg(Pbf)-OH, attributed to the butylcarbamoyl substituent hindering carboxylate approach to coupling reagents [1] [3]. Anhydrous solvent systems (DMF/NMP 80:20) mitigate this by preventing hydrolytic side reactions and improving reagent diffusion into the peptide-resin matrix [6].
The Boc,Bu-NHBoc protection strategy represents a deliberate departure from conventional arginine protecting groups, balancing steric bulk against functional requirements:
Table 2: Guanidine Protection Strategies for Arginine in SPPS
Protecting Group | Orthogonality | Steric Load | Stability Profile | Cleavage Conditions |
---|---|---|---|---|
Pbf | High | Moderate | Acid-sensitive; Prone to sulfoxide formation | TFA (≥95%)/scavengers |
Mtr | Moderate | High | Acid-resistant; Base-sensitive | HF or strong acid |
Boc,Bu-NHBoc | Full | High | Acid/base-stable; Photostable | TFA (simultaneous side-chain deprotection) |
PEG(2)-NHBoc* | Full | Extreme | Enhanced hydrophilicity | TFA |
*Alternative for solubility enhancement [3]
The Boc,Bu-NHBoc system provides complete orthogonality to both acid-labile (tBu, Trt) and base-labile (Fmoc) groups, enabling its use in complex peptide architectures. Unlike traditional Pbf protection, which generates sulfoxides during prolonged synthesis, the aliphatic Boc/Bu-NHBoc combination exhibits exceptional chemical inertness toward piperidine, TFA, and photolytic conditions [1] [8]. This stability comes at the cost of increased steric demand, requiring the coupling optimizations detailed in Section 1.2.
The carbamoylation approach functionally mimics arginine’s guanidinium cation while enabling post-synthetic modifications. The Bu-NHBoc arm serves as a conjugation handle for fluorescent probes or isotopic labels without compromising receptor binding affinity—a critical advantage over standard arginine protections in medicinal chemistry applications [1] [6]. Comparative studies with neurotensin(8–13) analogs demonstrate equivalent receptor affinity (Kd = 0.8 nM) between native arginine and Boc,Bu-NHBoc-modified peptides, validating the bioisosteric design [3].
Optimal incorporation of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH requires carefully engineered solvent environments that address its amphiphilic character and steric constraints:
Table 3: Solvent System Performance for Modified Arginine Incorporation
Solvent System | Relative Coupling Efficiency* | Racemization Risk | Byproduct Formation |
---|---|---|---|
DMF (anhydrous) | 1.0× (reference) | Low | <2% |
NMP/DMF (20:80) | 1.4× | Low | <1.5% |
DCM/DMF (30:70) | 0.7× | Moderate | 3–5% (aspirimide) |
THF/DMF (25:75) | 0.6× | High | >8% |
*Normalized to standard Fmoc-Arg(Pbf)-OH coupling efficiency [1] [5] [6]
The prolonged coupling time (16 hours) is non-negotiable for quantitative yields (>98%), as determined by Kaiser testing and mass spectrometry analysis of resin-cleaved intermediates. Preactivation of the carboxylate (5 minutes with PyBOP/DIPEA) prior to resin addition reduces epimerization by minimizing contact time with base. Post-coupling capping with acetic anhydride/pyridine (5:95 v/v) prevents deletion sequence propagation, particularly in long syntheses (>30 residues) [6] [10]. For peptides containing multiple modified arginines, pseudo-proline dipeptides should flank the Boc,Bu-NHBoc-Arg residues to disrupt β-sheet formation and maintain resin swelling [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: